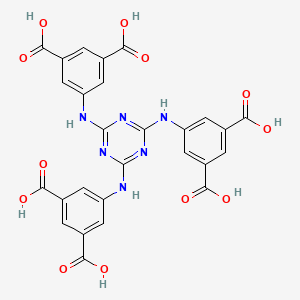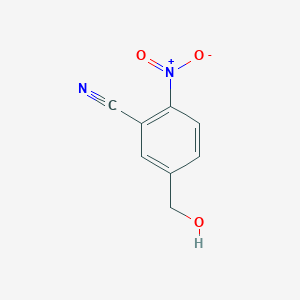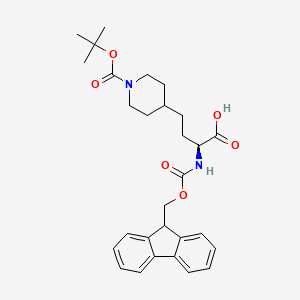
5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid
概要
説明
5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid is a complex organic compound with the molecular formula C27H18N6O12. It is known for its unique structure, which includes a triazine core connected to three isophthalic acid moieties through azanediyl linkages.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid typically involves the reaction of 1,3,5-triazine derivatives with isophthalic acid derivatives under controlled conditions. One common method involves the use of triazine-based intermediates, which are reacted with isophthalic acid in the presence of suitable catalysts and solvents. The reaction conditions often include elevated temperatures and specific pH levels to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity 5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid for various applications .
化学反応の分析
Types of Reactions
5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted isophthalic acid compounds .
科学的研究の応用
5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid has several scientific research applications, including:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions.
Chemistry: The compound serves as a building block for the synthesis of various organic materials and polymers.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
作用機序
The mechanism of action of 5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid involves its ability to interact with various molecular targets through its triazine and isophthalic acid moieties. These interactions can lead to the formation of stable complexes with metal ions, which are crucial for its applications in materials science and chemistry. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms .
類似化合物との比較
Similar Compounds
4,4’,4’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid: This compound has a similar triazine core but with benzoic acid moieties instead of isophthalic acid.
2,4,6-Tris(4-carboxyphenyl)-s-triazine: Another triazine-based compound with carboxyphenyl groups, used in similar applications.
Uniqueness
5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid is unique due to its specific combination of triazine and isophthalic acid moieties, which confer distinct properties such as enhanced thermal stability and the ability to form stable metal-organic frameworks. These characteristics make it particularly valuable in materials science and industrial applications .
特性
IUPAC Name |
5-[[4,6-bis(3,5-dicarboxyanilino)-1,3,5-triazin-2-yl]amino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N6O12/c34-19(35)10-1-11(20(36)37)5-16(4-10)28-25-31-26(29-17-6-12(21(38)39)2-13(7-17)22(40)41)33-27(32-25)30-18-8-14(23(42)43)3-15(9-18)24(44)45/h1-9H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H3,28,29,30,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLQCTZKYCWGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NC2=NC(=NC(=N2)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N6O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate](/img/structure/B8193653.png)
![3-(4-Chlorophenyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B8193659.png)

![5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B8193672.png)





![dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8193711.png)

